molecular formula C39H46N2O6 B191869 O-Methyldauricine CAS No. 2202-17-7

O-Methyldauricine

Cat. No. B191869
CAS RN: 2202-17-7
M. Wt: 638.8 g/mol
InChI Key: UHYCXSGUNAWVBW-CZNDPXEESA-N
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Description

O-Methyldauricine is a selective microbial DPP4 inhibitor . It is a type of alkaloid and its initial source is from plants in the Menispermaceae family, specifically Hypserpa nitida Miers .


Synthesis Analysis

A new synthesis of O-Methyldauricine has been effected through an intermediate bisthioamide obtained by means of the Wilgerodt-Kindler reaction from 2-acetyl-5-methoxyphenyl 4′-acetylphenyl ether and homoveratrylamine .


Molecular Structure Analysis

The molecular formula of O-Methyldauricine is C39H46N2O6 . The molecule contains a total of 98 bond(s). There are 52 non-H bond(s), 24 multiple bond(s), 11 rotatable bond(s), 24 aromatic bond(s), 6 six-membered ring(s), 2 ten-membered ring(s), 2 tertiary amine(s) (aliphatic), and 6 ether(s) (aromatic) .

Scientific Research Applications

  • "New synthesis of (±) -O-methyldauricine" by E. Nakova, O. N. Tolkachev, and R. P. Evstigneeva (1981). This study presents a new synthesis method for O-methyldauricine, achieved through an intermediate bisthioamide. The process includes steps like the Wilgerodt-Kindler reaction, Bischler-Napieralski cyclization, methylation, and reduction, leading to the production of racemic O-methyldauricine (Nakova, Tolkachev, & Evstigneeva, 1981).

Safety And Hazards

When handling O-Methyldauricine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(1R)-1-[[4-[5-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenoxy]phenyl]methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H46N2O6/c1-40-16-14-27-21-35(43-4)37(45-6)23-30(27)32(40)18-25-8-11-29(12-9-25)47-39-20-26(10-13-34(39)42-3)19-33-31-24-38(46-7)36(44-5)22-28(31)15-17-41(33)2/h8-13,20-24,32-33H,14-19H2,1-7H3/t32-,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYCXSGUNAWVBW-CZNDPXEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H46N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176486
Record name Dauricine, O-methyl- (6CI,7CI,8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Methyldauricine

CAS RN

2202-17-7
Record name (-)-O-Methyldauricine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2202-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dauricine, O-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002202177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dauricine, O-methyl- (6CI,7CI,8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
JE Knapp - 1969 - search.proquest.com
… Cleavage of O-methyl-N'-desmethyldauricine was conducted in the same manner as the cleavage of O-methyldauricine, The reaction was carried out in a 100 ml three-necked flask. …
Number of citations: 1 search.proquest.com
SM Kupchan, HW Altland - Journal of Medicinal Chemistry, 1973 - ACS Publications
… with that of dl-Omethyldauricine (vide supra). The melting point (209-211) of the dioxalate was undepressed by admixture with the dioxalate of authentic dZ-O-methyldauricine. 4,4'-…
Number of citations: 60 pubs.acs.org
M Tomita, K Ito, H Yamaguchi - Pharmaceutical Bulletin, 1955 - jstage.jst.go.jp
… The Rf values of the chromatograms obtained revealed that the objective O-methyldauricine (VI) was present together with small amounts of 3’~bromo—O—methylarmepavine (X) and l…
Number of citations: 14 www.jstage.jst.go.jp
M Shamma, VS Georgiev - The Alkaloids: Chemistry and Physiology, 1977 - Elsevier
… Several other syntheses of O-methyldauricine are also … A more arresting approach to O-methyldauricine was carried out … A related approach to O-methyldauricine involves a rare …
Number of citations: 3 www.sciencedirect.com
T KAMETANI, F SATOH - Chemical and Pharmaceutical Bulletin, 1968 - jstage.jst.go.jp
… was superimposablc on that of natural O— methyldauricine.” Recrystallization of the dipicrate … 13) Regarding the mp of synthetic O—methyldauricine, we have reported the melting point …
Number of citations: 3 www.jstage.jst.go.jp
M TOMITA, K FUJITANI, Y MASAKI… - Chemical and …, 1968 - jstage.jst.go.jp
… the diastereoisomeric mixture (1:1) of O-methyldauricine and O,O,O-trimethylberbamunine. … The NMR spectrum was identical with that") of equimolecular mixture of O-methyldauricine (r…
Number of citations: 6 www.jstage.jst.go.jp
EP Nakova, ON Tolkachev, RP Evstigneeva - Chemistry of Natural …, 1981 - Springer
… O-Methyldauricine, originally known as an unnatural derivative of dauricine obtained by … Several schemes of svnthesis of (±)-O-methyldauricine (V) including the stage of obtaining a …
Number of citations: 2 link.springer.com
亀谷哲治, 佐藤文夫 - Chemical and Pharmaceutical Bulletin, 1968 - jlc.jst.go.jp
… , O—methyldauricine (XIII), whose infrared spectrum was superimposable on that of natural O—methyldauricine in … (XIII) were similar to those of O—methyldauricine, but the IR spectra of …
Number of citations: 2 jlc.jst.go.jp
LY Chung, WK Soo, MR Mustafa, SH Goh… - Pharmaceutical …, 2009 - Taylor & Francis
… This purification led to the isolation of two compounds identified as O-methyldauricine (1) and popisidine (2), which bind competitively to 5-HT 1A receptors at high concentrations with K …
Number of citations: 3 www.tandfonline.com
W Zeng, Z Yang, D Leng - Chinese Pharmacological Bulletin, 1987 - pesquisa.bvsalud.org
The effects of o-methyldauricine (OMD), a derivative of dau-ricine, 2.5 & 5 nig/kg given intravenously on ECG & haemodyna-mics were studied in 14 anaesthetized dogs. OMD …
Number of citations: 2 pesquisa.bvsalud.org

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